6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,4-dimethoxybenzoate
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Overview
Description
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,4-dimethoxybenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a nitro group, a methyl group, and an oxo group, along with a benzoate ester moiety substituted with two methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,4-dimethoxybenzoate typically involves the condensation of 3,4-dimethoxybenzoic acid with 3-nitro-2-oxo-1,2-dihydropyridine in the presence of an appropriate catalyst. The reaction is usually carried out at room temperature under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The methoxy groups on the benzoate moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy groups could yield a variety of functionalized benzoate esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Mechanism of Action
The exact mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,4-dimethoxybenzoate is not fully understood. it is believed to interact with various biological targets, including protein kinases and enzymes. It is thought to inhibit the activity of protein kinases by binding to their active sites and preventing their catalytic activity. Additionally, this compound may interact with other cellular components, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate
- 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate
- 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-methyl-3-nitrobenzoate
Uniqueness
What sets 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,4-dimethoxybenzoate apart from similar compounds is its specific substitution pattern on the benzoate moiety. The presence of two methoxy groups at the 3 and 4 positions provides unique chemical properties and potential biological activities that are not observed in its analogs.
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O7/c1-8-6-12(13(17(20)21)14(18)16-8)24-15(19)9-4-5-10(22-2)11(7-9)23-3/h4-7H,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFWVVIYNKGOFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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